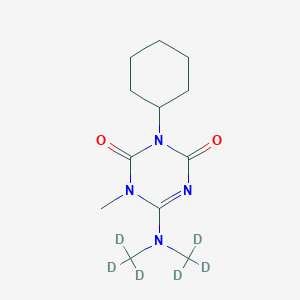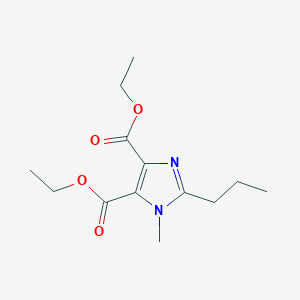
2-Fluoro-2-(thiophen-3-yl)acetic acid
Overview
Description
2-Fluoro-2-(thiophen-3-yl)acetic acid (FTAA) is a synthetically produced organic compound that is used in various scientific research applications, including in lab experiments. FTAA is a fluorinated derivative of thiophen-3-ylacetic acid and is notable for its high solubility in organic solvents. It is also known for its ability to undergo various reactions and its resistance to hydrolysis. In
Scientific Research Applications
Organic Semiconductors
2-Fluoro-2-(thiophen-3-yl)acetic acid: is a valuable compound in the field of organic electronics. Its thiophene derivative is used to synthesize materials that exhibit semiconducting properties . These materials are crucial for developing organic field-effect transistors (OFETs), which are the building blocks of flexible electronic devices.
OLED Fabrication
The compound’s derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies, offering advantages such as high energy efficiency, thin profiles, and excellent contrast ratios.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives, including those derived from 2-Fluoro-2-(thiophen-3-yl)acetic acid , are used as corrosion inhibitors . These inhibitors protect metals and alloys from corrosive processes, which is essential in maintaining the integrity of industrial machinery and infrastructure.
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it’s used in the preparation of cefaloridine and cefalotin sodium, which are antibiotics used to treat bacterial infections .
Liquid Crystal Synthesis
Liquid crystals synthesized from thiophene derivatives have applications in display technologies2-Fluoro-2-(thiophen-3-yl)acetic acid can contribute to the development of these materials, which are used in LCD screens found in watches, calculators, and televisions .
Advanced Material Science
The compound is utilized in material science to create advanced materials with unique properties. For example, it’s involved in the production of rosette-like nanoscale gold materials, which have potential applications in nanotechnology and electronics .
Biological Activity
Thiophene derivatives exhibit a range of biological activities. They are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects . This makes 2-Fluoro-2-(thiophen-3-yl)acetic acid a compound of interest in medicinal chemistry for drug development.
Photochromic Compounds
Research into thiophene-substituted perfluorocyclopentenes, which are related to 2-Fluoro-2-(thiophen-3-yl)acetic acid , has shown promise in developing thermally irreversible photochromic compounds. These compounds change color when exposed to light and have applications in smart windows and optical data storage .
properties
IUPAC Name |
2-fluoro-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGHKKDYXWXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(thiophen-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)



![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)



![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)



